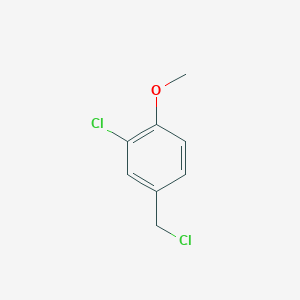

2-Chloro-4-(chloromethyl)-1-methoxybenzene

Overview

Description

2-Chloro-4-(chloromethyl)-1-methoxybenzene, also known as 2-chloro-p-anisaldehyde, is an organic compound that has been studied for its various applications in scientific research. It is a colorless, water-soluble solid and is often used in the synthesis of other compounds. The compound is also used in the synthesis of pharmaceuticals, dyes, and other organic compounds.

Scientific Research Applications

- Field : Agrochemical and Pharmaceutical Industries

- Summary : Trifluoromethylpyridine (TFMP) and its derivatives, which can be synthesized using similar compounds, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .

- Methods : The synthesis and applications of TFMP and its derivatives involve various chemical reactions and procedures .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

- Field : Antimicrobial and Anticancer Drug Research

- Summary : N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which can be synthesized using similar compounds, have been studied for their pharmacological activities .

- Methods : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .

- Results : Some of the synthesized compounds showed promising antimicrobial activity . Some compounds were also found to be active against breast cancer cell line .

Synthesis and Application of Trifluoromethylpyridines

Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives

- Field : Chemical Synthesis

- Summary : 2-Chloro-4-(chloromethyl)thiazole is a chemical compound that can be synthesized for various applications .

- Methods : The synthesis of this compound involves various chemical reactions .

- Results : This compound is available for purchase, indicating its use in various chemical reactions .

- Field : Chemical Synthesis

- Summary : 2-Chloro-4-(chloromethyl)pyridine is another chemical compound that can be synthesized for various applications .

- Methods : The synthesis of this compound also involves various chemical reactions .

- Results : This compound is available for purchase, indicating its use in various chemical reactions .

Synthesis of 2-Chloro-4-(chloromethyl)thiazole

Synthesis of 2-Chloro-4-(chloromethyl)pyridine

- Field : Optoelectronics, Photonics, Nonlinear Optical, and Laser Technology

- Summary : The non-centrosymmetric space group organic nonlinear optical single crystal of 4-chloro-2-nitroaniline (4Cl2NA) was developed by slow evaporation method at 40 °C . These crystals are of great consequence in the field of optoelectronics, photonics, nonlinear optical, and laser technology .

- Methods : The synthesis of this compound involves various chemical reactions . The grown 4Cl2NA was monoclinic structure with Pc space group which was recognized by single-crystal XRD analysis .

- Results : The NLO second harmonic generation efficiency was tested by Kurtz Perry powder method .

- Field : Chemical Synthesis

- Summary : 2-Chloro-4-(chloromethyl)pyridine is another chemical compound that can be synthesized for various applications .

- Methods : The synthesis of this compound also involves various chemical reactions .

- Results : This compound is available for purchase, indicating its use in various chemical reactions .

Synthesis of 4-Chloro-2-Nitroaniline Nonlinear Optical Single Crystals

Synthesis of 2-Chloro-4-(chloromethyl)pyridine

properties

IUPAC Name |

2-chloro-4-(chloromethyl)-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAXSPAXDDROBLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40457216 | |

| Record name | 3-CHLORO-4-METHOXYBENZYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(chloromethyl)-1-methoxybenzene | |

CAS RN |

13719-57-8 | |

| Record name | 3-CHLORO-4-METHOXYBENZYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.